molecular formula C21H15ClN2O3S B13136520 1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione CAS No. 88605-24-7

1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione

Cat. No.: B13136520
CAS No.: 88605-24-7
M. Wt: 410.9 g/mol
InChI Key: PTAPTGYKMNDIQJ-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include amino, chloro, and phenoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common approach is the functionalization of anthracene at the 9,10-positions, followed by the introduction of amino, chloro, and phenoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2,3-dichloroanthracene-9,10-dione
  • 1,4-Diamino-6-bromo-2-(4-(methylthio)phenoxy)anthracene-9,10-dione
  • 1,4-Diamino-6-chloro-2-(4-(methylthio)phenyl)anthracene-9,10-dione

Uniqueness

1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the presence of both amino and chloro groups, which provide distinct reactivity and functional properties. The phenoxy group further enhances its versatility, making it suitable for various applications in research and industry.

Properties

CAS No.

88605-24-7

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)20(25)13-7-2-10(22)8-14(13)21(17)26/h2-9H,23-24H2,1H3

InChI Key

PTAPTGYKMNDIQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

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